molecular formula C10H16N2O4 B4906990 3-(2-Hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one

3-(2-Hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one

Cat. No.: B4906990
M. Wt: 228.24 g/mol
InChI Key: KHWBIVLOZBRYEJ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one is an organic compound with a complex structure that includes a nitro group, a hydroxyethylamino group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one typically involves multiple steps. One common method includes the nitration of a suitable precursor followed by the introduction of the hydroxyethylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

3-(2-Hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyethylamino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethylamino)quinoline-2,4-diones: These compounds share the hydroxyethylamino group but have a different core structure.

    3-Hydrazinylquinoxalin-2(1H)-one: Contains a similar functional group but differs in the overall structure.

Uniqueness

3-(2-Hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one is unique due to its combination of a nitro group and a hydroxyethylamino group on a cyclohexene ring

Properties

IUPAC Name

3-(2-hydroxyethylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2)5-7(11-3-4-13)9(12(15)16)8(14)6-10/h11,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWBIVLOZBRYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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